-Octene-1,2-diol, due to its functional groups (a double bond and two hydroxyl groups), serves as a versatile building block for organic synthesis. Researchers utilize it in various reactions, including:
The unique combination of a hydrophobic (water-repelling) alkyl chain and hydrophilic (water-attracting) hydroxyl groups makes 7-Octene-1,2-diol a potential candidate for:
While the specific biological applications of 7-Octene-1,2-diol are still under exploration, its potential lies in:
7-Octene-1,2-diol is an organic compound with the molecular formula C₈H₁₆O₂ and a CAS number of 85866-02-0. It is characterized by a linear structure featuring a double bond between the first and second carbon atoms, along with hydroxyl groups (-OH) attached to the first and second carbons. This compound is classified as a diol due to the presence of two alcohol functional groups. It appears as a colorless to pale yellow liquid with a mild odor and is soluble in water and organic solvents .
Research indicates that 7-octene-1,2-diol exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it of interest in pharmaceutical and agricultural applications. Additionally, its structure allows it to interact with biological membranes, potentially influencing cell permeability and function .
The synthesis of 7-octene-1,2-diol typically involves the following methods:
7-Octene-1,2-diol has several applications across various fields:
Studies on the interactions of 7-octene-1,2-diol with other compounds have shown that it can form complexes with metal ions and participate in various biochemical pathways. Its interaction with cell membranes has been investigated, revealing potential effects on membrane fluidity and permeability. Additionally, studies have explored its role in modulating enzyme activity within biological systems .
Several compounds share structural similarities with 7-octene-1,2-diol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Octanediol | C₈H₁₈O₂ | Saturated diol without double bond |
4-Octene-1,2-diol | C₈H₁₄O₂ | Different position of double bond |
1-Octen-3-ol | C₈H₁₄O | Contains an alcohol group further along the chain |
Octane | C₈H₁₈ | Saturated hydrocarbon without functional groups |
The unique feature of 7-octene-1,2-diol lies in its combination of both unsaturation (double bond) and two hydroxyl groups. This structure not only enhances its reactivity but also contributes to its biological activity compared to similar compounds that may lack one or both functional characteristics .